1-Chloroethane-1-sulfonyl chloride
Overview
Description
1-Chloroethane-1-sulfonyl chloride is an organic compound with the molecular formula C2H4Cl2O2SThis compound is characterized by its liquid state at room temperature and is typically stored at low temperatures to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroethane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride (SOCl2). This method is advantageous due to its high yield and mild reaction conditions .
Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid to oxidize thiols to sulfonyl chlorides. This reaction is efficient and produces high-purity products .
Industrial Production Methods
In industrial settings, this compound is produced in bulk quantities. The production process typically involves the use of large-scale reactors and controlled environments to ensure the purity and stability of the compound. The compound is often packaged under argon or vacuum to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
1-Chloroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonyl chlorides using reagents like hydrogen peroxide and zirconium tetrachloride.
Common Reagents and Conditions
Hydrogen Peroxide and Thionyl Chloride: Used for oxidative conversion of thiols to sulfonyl chlorides.
N-Chlorosuccinimide and Hydrochloric Acid: Used for oxidation of thiols to sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Chlorides: Formed through oxidation reactions.
Scientific Research Applications
1-Chloroethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloroethane-1-sulfonyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonyl esters. The compound’s electrophilic nature is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
1-Chloroethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl Chloride: Similar in reactivity but differs in molecular structure and applications.
Ethanesulfonyl Chloride: Shares similar chemical properties but has different industrial uses.
Benzene Sulfonyl Chloride: More commonly used in the synthesis of aromatic sulfonamides.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
1-chloroethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O2S/c1-2(3)7(4,5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWDWJZNNYTMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500355 | |
Record name | 1-Chloroethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3518-66-9 | |
Record name | 1-Chloroethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3518-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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